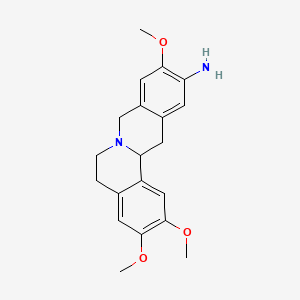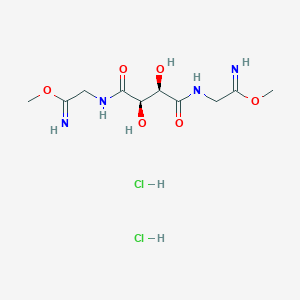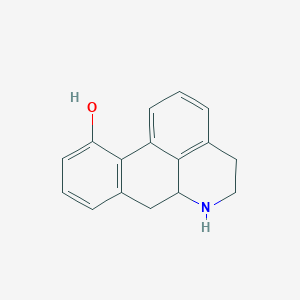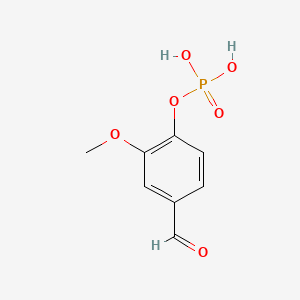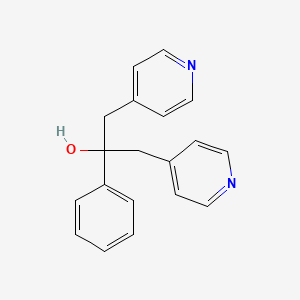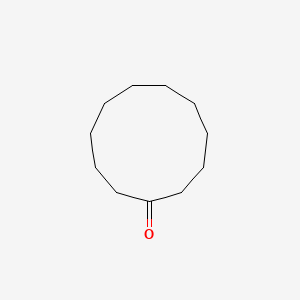
Cycloundecanone
Overview
Description
Cycloundecanone is a medium-sized cyclic ketone with the molecular formula C₁₁H₂₀O and a molecular weight of 168.2759 g/mol . It is characterized by a ring structure consisting of eleven carbon atoms and a single ketone functional group.
Mechanism of Action
Target of Action
Cycloundecanone is believed to exert its effects by inhibiting specific enzymes and metabolic pathways .
Mode of Action
The mode of action of this compound involves the inhibition of specific enzymes and metabolic pathways . This inhibition disrupts the normal functioning of these targets, leading to the observed antimicrobial effects .
Biochemical Pathways
It is known that this compound interferes with the metabolic pathways of various microorganisms, leading to their inhibition .
Result of Action
The result of this compound’s action is the inhibition of growth in various microorganisms, including bacteria, fungi, and viruses . This makes this compound a potential candidate for the development of new antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Cycloundecanone plays a significant role in biochemical reactions due to its reactivity and conformational flexibility. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving the ketone group. Additionally, this compound may interact with binding proteins that recognize its cyclic structure, facilitating its participation in biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. This compound can also affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound may inhibit the activity of certain dehydrogenases by forming a stable complex with the enzyme, preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. This compound’s distribution can affect its localization and concentration within different tissues, influencing its overall biological activity .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different sets of biomolecules in various subcellular environments .
Preparation Methods
Cycloundecanone can be synthesized through several methods:
Pyrolysis of the Thorium Salt of Dodecanedioic Acid: This method involves the thermal decomposition of the thorium salt to yield this compound.
Reduction of 2-Hydroxythis compound: This method involves the reduction of 2-hydroxythis compound to produce this compound.
Ring Expansion of Lower Homologs: This method involves the ring expansion of smaller cyclic ketones to form this compound.
Curtius Degradation of 1-Cycloundecenecarboxylic Acid: This method involves the degradation of 1-cycloundecenecarboxylic acid to yield this compound.
Hydrolysis of 1-Methoxycycloundecene: This method involves the hydrolysis of 1-methoxycycloundecene to produce this compound.
Chemical Reactions Analysis
Cycloundecanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced products.
Substitution: This compound can undergo substitution reactions, where the ketone group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cycloundecanone has garnered attention in scientific research due to its versatility and unique properties. Some of its applications include:
Organic Synthesis: This compound serves as a building block for the synthesis of larger cyclic compounds and complex organic molecules.
Catalysis: It is used as a catalyst in various chemical reactions, facilitating the formation of desired products.
Medicinal Chemistry: This compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Cycloundecanone can be compared with other medium-sized cyclic ketones, such as cyclooctanone, cyclononanone, and cyclodecanone. These compounds share similar ring structures but differ in the number of carbon atoms and specific properties . This compound is unique due to its eleven-membered ring, which imparts distinct conformational and reactivity characteristics .
Similar Compounds
Cyclooctanone: An eight-membered cyclic ketone.
Cyclononanone: A nine-membered cyclic ketone.
Cyclodecanone: A ten-membered cyclic ketone.
This compound’s larger ring size results in lower torsional and angular strain compared to smaller rings, but it exhibits steric strain due to transannular interactions between hydrogen atoms .
Properties
IUPAC Name |
cycloundecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOSSYJVWXLPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236645 | |
| Record name | Cycloundecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878-13-7 | |
| Record name | Cycloundecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloundecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOUNDECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloundecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloundecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOUNDECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH5U4Y92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research using chirped-pulse Fourier transform microwave spectroscopy and computational calculations identified nine distinct conformations of Cycloundecanone. The most abundant conformer, stabilized by transannular H···H and eclipsed HCCH interactions, dominates the rotational spectrum. []
A: Yes, this compound readily forms inclusion complexes with δ-cyclodextrin (δ-CD). In fact, this compound shows a higher binding affinity to δ-CD compared to smaller cyclodextrins (α-, β-, and γ-CD) due to a better fit within the larger cavity of δ-CD. [, ]
A: X-ray crystallography reveals a channel-type structure for the this compound/δ-CD complex. This structure comprises head-to-head dimer units of δ-CD, with each dimer encapsulating four this compound molecules. [, ]
A: this compound acts as a guest molecule within the hydrophobic cavity of an octanuclear coordination cage. Studies utilizing a fluorescence displacement assay demonstrate a strong binding affinity (K = 1.2 × 10^6 M^−1), with this compound occupying approximately 50% of the cavity volume. []
A: While this compound itself doesn't participate in PET, it serves as a valuable tool in these studies. By competitively binding to the cage and displacing electron-accepting guests, this compound helps confirm that PET occurs specifically between the cage framework and the intended guest molecule. []
A: Yes, this compound can be synthesized via a five-carbon ring-expansion reaction starting from a cyclohexane derivative. This reaction utilizes a 3-hydroxy-2-silyloxyprop-1-en-1-yl unit, functioning similarly to a C=C double bond in a Cope rearrangement. []
A: The stereochemistry of the cyclohexane derivative impacts the final product distribution. While the trans isomer yields predominantly (2E,8E)-cycloundeca-2,8-dien-1-one, the cis isomer produces a mixture of (2E,8E)- and (2E,8Z)-isomers in a 1:3 ratio. []
A: Yes, a multistep synthesis starting with an ω-bromocarboxylic acid can yield this compound. The process involves forming a diamide disulfide, followed by reductive cleavage, intramolecular cyclization, and finally, reductive desulfurization to obtain the desired ketone. []
A: Yes, a novel method utilizing thermo-isomerization of 1-vinylcycloalkanols in a flow reactor system (600-650°C) allows for efficient two-carbon ring enlargement, leading to the formation of this compound. This procedure can be repeated to generate larger macrocycles. []
A: this compound's reaction with dimethylsulfoxonium methylide depends on reaction conditions. While the Corey reaction (yielding oxiranes) dominates under standard conditions, excess base promotes a novel diolefination reaction (termed Yurchenko diolefination), yielding 1,3-terminal dienes. []
A: Base plays a critical role in two steps of the Yurchenko diolefination. It deprotonates the betaine intermediate, facilitating the [, ]-sigmatropic rearrangement. Subsequently, it significantly accelerates the elimination of sulfenic acid from the γ-unsaturated sulfoxide, leading to the formation of the diene product. []
A: Yes, ring size influences the reactivity of cyclic ketones in the Yurchenko reaction. Studies show that medium-sized rings like cyclodecanone exhibit lower reactivity compared to smaller (cycloheptanone) or larger (this compound, cyclododecanone) rings. []
A: Yes, this compound, along with other complexants like cyclononanone and cyclodecanone, enhances the enzymatic conversion of maltose, maltotriose, and maltohexaose to β-CD by Bacillus macerans cyclodextrin glucanotransferase. []
A: Studies show that alcohols (C2-C14) and hydrocarbons (C3-C15) generally enhance CD production. While hydrocarbons predominantly favor β-CD, alcohol selectivity varies with chain length and branching. Longer, straight-chain alcohols tend to favor α-CD production. []
A: Yes, besides microwave spectroscopy, dipole moment measurements and CNDO/2 calculations were employed to investigate the conformational preferences of this compound, suggesting the presence of conformations with an endocyclic carbonyl group orientation. []
A: Yes, X-ray crystallographic studies have been conducted on this compound at low temperatures (-165°C). These studies provide valuable information about the molecular conformation and packing arrangements in the solid state. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


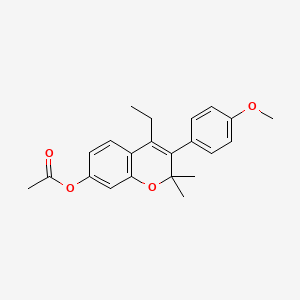

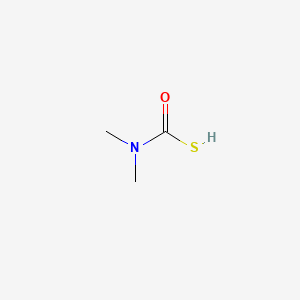

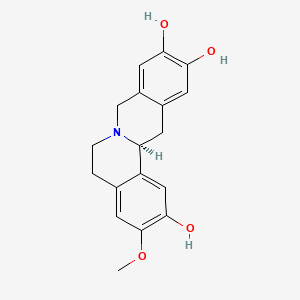
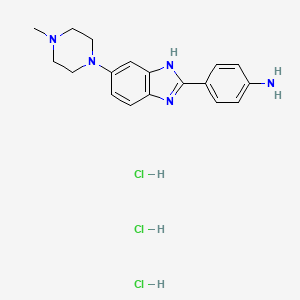
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)
